(S,R,S)-Ahpc-peg4-NH2

PROTAC linker optimization targeted protein degradation ternary complex geometry

This (S,R,S)-AHPC-PEG4-NH2 conjugate (free base or HCl salt) is a pre-assembled VHL E3 ligase ligand-linker with a PEG4 spacer and pendant amine. It enables direct amide coupling to carboxyl-containing warheads, eliminating a ligation step. In PROTAC SAR, PEG4 length achieves ~82% target depletion vs. ~20% with PEG2, making PEG4 a critical comparator for ternary complex optimization. The (S,R,S) stereochemistry is essential for VHL binding; the (S,S,S) diastereomer is inactive and serves only as a negative control. Procure alongside PEG2/PEG6 analogs for linker matrix studies.

Molecular Formula C32H49N5O8S
Molecular Weight 663.8 g/mol
Cat. No. B2672050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-peg4-NH2
Molecular FormulaC32H49N5O8S
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O
InChIInChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
InChIKeyVSMWDQCRYIOFMX-UWPQIUOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S,R,S)-Ahpc-PEG4-NH2 for PROTAC Research: VHL-Based E3 Ligase Ligand-Linker Conjugate Procurement Guide


(S,R,S)-Ahpc-PEG4-NH2 (also designated VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4, or E3 ligase Ligand-Linker Conjugates 7) is a synthesized heterobifunctional building block that integrates a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand based on the (S,R,S)-AHPC (VH032) pharmacophore with a four-unit polyethylene glycol (PEG4) spacer chain terminating in a primary amine . The compound is supplied either as the free base (CAS 2010159-57-4; molecular weight 663.83 g/mol) or, more commonly for procurement, as the hydrochloride salt (CAS 2064292-52-8; molecular weight 700.29 g/mol), with the pendant amine group enabling direct conjugation to carboxyl-containing target protein ligands or warheads via amide bond formation [1]. As a modular precursor in proteolysis-targeting chimera (PROTAC) development, this conjugate allows researchers to assemble bifunctional degraders without the need for separate linker-ligation steps, accelerating the systematic optimization of ternary complex geometry between the VHL E3 ligase complex and the protein of interest [2].

Why Generic VHL-PEG Conjugates Cannot Replace (S,R,S)-Ahpc-PEG4-NH2 in PROTAC Optimization


PROTAC-mediated degradation efficiency is exquisitely sensitive to linker geometry; even minor alterations in polyethylene glycol (PEG) chain length or stereochemical configuration can profoundly alter ternary complex formation between the target protein and the recruited E3 ligase complex [1]. In VHL-recruiting PROTACs, systematic variation of linker length by as little as two ethylene oxide units (approximately 7 Å in contour length) has been demonstrated to shift maximal degradation efficiency (Dmax) from near-baseline levels to >80% target depletion, with optimal linker length being target-specific rather than universally defined [2]. Substituting a PEG4 conjugate with a PEG2, PEG6, or alkyl-based alternative without empirical validation therefore carries a high risk of generating false negatives in degradation screens or producing suboptimal degraders that fail to achieve meaningful DC50 values . Furthermore, the (S,R,S) stereochemical configuration of the VH032-derived ligand is essential for VHL binding; the (S,S,S) diastereomer exhibits markedly reduced E3 ligase recruitment activity and serves as an inactive control rather than a functional replacement . These constraints underscore why generic substitution among VHL-PEG-NH2 conjugates is scientifically inadvisable without rigorous side-by-side comparative assessment.

(S,R,S)-Ahpc-PEG4-NH2: Comparative Quantitative Evidence for Informed Procurement Decisions


PEG4 Linker Length Optimization: Comparative Degradation Efficiency in VHL-Based PROTACs

In a systematic structure-activity relationship study of VHL-recruiting PROTACs targeting ERK5, the PEG4-containing degrader (compound 16) achieved a maximal degradation efficiency (Dmax) of approximately 82%, representing the optimal linker length among the tested series [1]. In contrast, the PEG2 analog (compound 14) exhibited substantially reduced degradation activity with Dmax near 20%, while the PEG6 analog (compound 21) also underperformed relative to PEG4, demonstrating that linker length is a critical determinant of ternary complex formation and cannot be arbitrarily substituted [1][2].

PROTAC linker optimization targeted protein degradation ternary complex geometry

Stereochemical Configuration Specificity: (S,R,S) vs. (S,S,S) Diastereomer Activity Comparison

The (S,R,S) stereochemical configuration of the AHPC moiety is essential for high-affinity binding to the von Hippel-Lindau (VHL) E3 ligase complex, with this specific stereoisomer serving as the active recruiting ligand in PROTAC assembly . In contrast, the (S,S,S)-AHPC diastereomer exhibits negligible VHL binding and is explicitly characterized as an inactive control compound that fails to recruit the VHL protein for target degradation . The (S,R,S)-AHPC-PEG4-NH2 conjugate, incorporating the active stereoisomer, enables formation of functional PROTACs capable of inducing target protein degradation, whereas procurement of the incorrect stereoisomer yields a functionally inert building block unsuitable for degradation studies .

VHL ligand stereochemistry E3 ligase recruitment PROTAC building block validation

Purity Specifications Across Commercial Sources: HPLC-Verified Quality for Reproducible PROTAC Synthesis

Commercially available (S,R,S)-AHPC-PEG4-NH2 (hydrochloride salt) is supplied with HPLC-verified purity specifications that vary by vendor, ranging from ≥95% (Sigma-Aldrich/Merck, MedChemExpress) to >98% (Adooq, Molnova) and 99.80% (Selleck) [1]. This purity differential becomes relevant for PROTAC synthesis campaigns where trace impurities in the E3 ligase ligand-linker conjugate can propagate into final degrader products, potentially confounding biological activity interpretation and requiring additional purification steps . Procurement from vendors providing batch-specific Certificates of Analysis with quantitative HPLC purity data enables researchers to select appropriate quality grades based on experimental sensitivity and synthetic workflow requirements.

PROTAC building block quality control HPLC purity batch-to-batch consistency

Validated Synthetic Utility: Patent-Documented Application in PROTAC Assembly

The synthetic utility of (S,R,S)-AHPC-PEG4-NH2 is explicitly documented in US Patent US20170008904A1, where the compound is employed in the synthesis of a representative bifunctional degrader (Compound A1895 in Example 3) [1]. This patent validation establishes the compound's compatibility with standard amide coupling conditions and its successful integration into a complete PROTAC molecule targeting MDM2 [1]. In contrast to amine-protected precursors such as (S,R,S)-AHPC-PEG4-NH-Boc, which require an additional deprotection step before conjugation, the free amine terminus of (S,R,S)-AHPC-PEG4-NH2 enables direct, single-step coupling to carboxyl-containing target ligands, streamlining synthetic workflows and reducing overall step count .

PROTAC synthesis E3 ligase ligand-linker conjugate amide coupling

Solubility Profile: Aqueous Compatibility for Bioconjugation and Biological Assays

(S,R,S)-AHPC-PEG4-NH2 hydrochloride demonstrates high aqueous solubility with measured values of 100 mg/mL (142.79 mM) in water and DMSO, and 98 mg/mL (139.93 mM) in ethanol as reported across multiple vendor datasheets [1]. This solubility profile, attributable to the hydrophilic PEG4 spacer and hydrochloride salt form, exceeds that of the structurally related PEG1 analog (S,R,S)-AHPC-PEG1-NH2, which exhibits a molecular weight of 531.67 g/mol and proportionally lower aqueous solubility due to reduced PEG content . The enhanced aqueous compatibility of the PEG4 conjugate facilitates direct use in aqueous bioconjugation reactions without organic co-solvents and supports the preparation of concentrated stock solutions for cell-based degradation assays where DMSO concentration must be minimized to avoid cytotoxicity [2].

PROTAC solubility aqueous bioconjugation DMSO stock preparation

Validated Application Scenarios for (S,R,S)-Ahpc-PEG4-NH2 in PROTAC Development and Optimization


Systematic PROTAC Linker Length Optimization Campaigns

Researchers conducting systematic structure-activity relationship studies of PROTAC linker geometry should include (S,R,S)-Ahpc-PEG4-NH2 as the PEG4 reference point when generating linker-length series. The evidence from ERK5-targeting PROTAC development demonstrates that PEG4 can achieve approximately 82% maximal degradation (Dmax) where PEG2 yields only ~20%, establishing PEG4 as a critical comparator for identifying optimal ternary complex geometry [1]. Procurement of the PEG4 conjugate alongside PEG2 and PEG6 analogs enables construction of a linker matrix essential for target-specific optimization of VHL-recruiting degraders.

MDM2-Targeted PROTAC Assembly Using Validated Building Blocks

For programs developing MDM2-targeting PROTACs, (S,R,S)-Ahpc-PEG4-NH2 represents a patent-validated building block with documented synthetic precedent. The compound has been explicitly utilized in US Patent US20170008904A1 for the synthesis of Compound A1895, an MDM2-targeted bifunctional degrader [1]. This validation reduces synthetic risk and provides a reference point for reaction conditions and purification protocols when assembling MDM2-recruiting PROTAC candidates using amide coupling chemistry between the pendant amine and carboxyl-containing MDM2 ligands.

Parallel Synthesis of VHL-Based PROTAC Libraries with Automated Platforms

The (S,R,S)-Ahpc-PEG4-NH2 conjugate is compatible with automated parallel synthesis workflows, including the Synple Automated Synthesis Platform, enabling rapid generation of PROTAC libraries with systematic variation in target ligand while maintaining constant VHL-PEG4 E3 ligase recruitment module [1]. The high aqueous solubility (100 mg/mL) and free amine functionality facilitate solution-phase parallel synthesis without deprotection steps, allowing researchers to screen multiple warhead chemistries against a fixed E3 ligase ligand-linker scaffold for accelerated hit identification.

Negative Control Experimental Design Using Stereochemical Specificity

Investigators designing rigorous controls for PROTAC degradation experiments can leverage the documented stereochemical specificity of VHL-recruiting ligands. The (S,R,S) configuration of (S,R,S)-Ahpc-PEG4-NH2 provides active E3 ligase recruitment, whereas procurement of the (S,S,S) diastereomer yields an inactive control compound that fails to recruit VHL [1][2]. This stereochemistry-based control strategy enables researchers to confirm that observed degradation is VHL-dependent rather than arising from non-specific cytotoxicity or off-target effects of the PROTAC construct.

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